molecular formula C19H23N3O5S B2501732 N-(2,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2320851-45-2

N-(2,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No. B2501732
CAS RN: 2320851-45-2
M. Wt: 405.47
InChI Key: SRFCBPOPJIJIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide" is a complex molecule that appears to be related to the field of heterocyclic chemistry. The molecule consists of several functional groups and structural motifs, including a tetrahydrothiophene ring with a sulfoxide group, a cyclopenta[c]pyrazole core, and a dimethoxyphenyl moiety attached through a carboxamide linkage. This structure suggests potential biological activity, which could be explored through various chemical and biological assays.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of new chemical entities, including 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones, were synthesized and characterized by various spectroscopic methods such as 1H NMR, 13C NMR, Mass, and IR spectral studies . Although the exact synthesis of the compound is not detailed in the provided data, similar synthetic strategies could be employed, such as the use of condensation reactions, to assemble the pyrazole core and subsequent modifications to introduce the tetrahydrothiophene and dimethoxyphenyl groups.

Molecular Structure Analysis

The molecular structure of the compound includes several interesting features. The tetrahydrothiophene ring with a sulfoxide group is a notable moiety that could influence the molecule's electronic properties and its interaction with biological targets. The cyclopenta[c]pyrazole core is a fused heterocyclic system that could contribute to the compound's stability and conformational preferences. The dimethoxyphenyl group is an electron-donating substituent that could affect the molecule's overall electron distribution and reactivity.

Chemical Reactions Analysis

While the specific chemical reactions of the compound have not been detailed, related compounds have shown reactivity under various conditions. For example, 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides have been reported to react with thiols to afford tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . This suggests that the compound may also undergo reactions with nucleophiles, such as thiols, to form new heterocyclic systems. Additionally, the presence of the carboxamide group could allow for further derivatization through condensation reactions with amines or alcohols.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its molecular structure. The sulfoxide and carboxamide groups are polar and could contribute to the compound's solubility in polar solvents. The presence of multiple rings and heteroatoms would affect the compound's melting point, boiling point, and stability. The dimethoxyphenyl group could impact the UV-Visible absorption spectrum, making the compound potentially useful for spectroscopic detection. The compound's biological activities, such as antibacterial, anti-inflammatory, and antioxidant activities, could be inferred from related compounds that have shown moderate to good activities in these areas .

Scientific Research Applications

Crystal Structure and Synthesis

Research on compounds with pyrazole and carboxamide groups often focuses on their synthesis and crystal structure, which can be critical for understanding their chemical properties and potential applications in drug development and material science. For example, Prabhuswamy et al. (2016) synthesized a compound with dimethoxyphenyl and pyrazole-1-carboxamide groups, revealing insights into its crystal structure through X-ray diffraction studies. This study demonstrates the interest in the synthesis and structural analysis of compounds with similar features for potential applications in drug design and material science (Prabhuswamy et al., 2016).

Antimicrobial and Anticancer Activities

Compounds containing pyrazole and carboxamide groups have been investigated for their biological activities, including antimicrobial and anticancer properties. For instance, the synthesis of novel pyrazole derivatives has been explored for their potential anti-inflammatory and minimum ulcerogenic activities, indicating the therapeutic potential of these compounds in medical research (El‐Hawash & El-Mallah, 1998). Additionally, the anticancer activity of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues has been evaluated, showcasing the interest in utilizing similar compounds for cancer treatment (Ahsan, 2012).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-26-13-6-7-16(17(10-13)27-2)20-19(23)18-14-4-3-5-15(14)21-22(18)12-8-9-28(24,25)11-12/h6-7,10,12H,3-5,8-9,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFCBPOPJIJIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.